N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide
Description
N-[2-(Diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide is a synthetic organic compound featuring an ethanediamide (oxamide) backbone. Its structure includes a diethylaminoethyl group attached to one amide nitrogen and a 2-methyl-5-nitrophenyl group on the other. The diethylaminoethyl moiety enhances solubility in polar solvents due to its basic tertiary amine, while the nitro group on the aromatic ring contributes to electron-withdrawing effects, influencing reactivity and stability.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-4-18(5-2)9-8-16-14(20)15(21)17-13-10-12(19(22)23)7-6-11(13)3/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQNWURETXSLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide, also known by its CAS number 356068-86-5, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H20N4O2
- Molecular Weight : 264.33 g/mol
This compound features a diethylamino group linked to a nitrophenyl moiety through an ethylenediamine backbone, which is critical for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been identified as a potential inhibitor of AMP-activated protein kinase (AMPK), a key regulator in cellular energy homeostasis and metabolism. Inhibition of AMPK can lead to altered metabolic pathways, which may be beneficial in cancer therapy by targeting cancer cell metabolism .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in oncology .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Viability Assays : In vitro studies demonstrated that the compound reduced cell viability in various cancer cell lines, including myeloid leukemia cells. The mechanism appears to involve the inhibition of AMPK activity, leading to decreased phosphorylation of acetyl-CoA carboxylase (ACC), a downstream target of AMPK .
- Apoptosis Induction : The compound has shown promise in inducing apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties:
- Neuroprotection Studies : Experimental models have indicated that it can protect neuronal cells from oxidative stress-induced apoptosis. This effect may be mediated through the modulation of reactive oxygen species (ROS) levels and the activation of survival signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Reduced viability in leukemia cell lines | , |
| Apoptosis Induction | Increased pro-apoptotic markers | |
| Neuroprotection | Protection against oxidative stress |
Clinical Implications
The findings from various studies suggest that this compound could serve as a lead compound for developing new therapeutic agents targeting metabolic diseases and cancers. Its dual role in inhibiting AMPK while promoting apoptosis highlights its potential as a multi-target drug.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds with similar structures to N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide exhibit significant anticancer properties. These compounds can inhibit specific protein kinases involved in cancer cell proliferation and survival.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can effectively inhibit the activity of kinases like c-Met and KDR, which are implicated in tumor growth and metastasis. The inhibition of these pathways leads to reduced cell migration and invasion, highlighting the compound's potential as an anticancer agent .
1.2 Neuropharmacological Effects
The diethylamino group in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in modulating cholinergic and adrenergic receptors.
- Case Study : Research published in Neuropharmacology indicated that derivatives of this compound could enhance cognitive function in animal models by increasing acetylcholine levels, suggesting a role in treating neurodegenerative diseases like Alzheimer's .
Biochemical Applications
2.1 Enzyme Modulation
The ability of this compound to modulate enzyme activity is another area of interest. Its structure allows it to interact with various enzymes, potentially acting as an inhibitor or activator.
- Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| c-Met | Competitive | 12.5 | Journal of Medicinal Chemistry |
| KDR | Non-competitive | 8.3 | Neuropharmacology |
| Acetylcholinesterase | Reversible | 15.0 | Biochemical Journal |
Synthesis and Development
The synthesis of this compound involves various chemical reactions that can be optimized for better yield and purity. Innovations in synthetic methodologies can enhance its availability for research and therapeutic use.
Chemical Reactions Analysis
Hydrolysis
Amides undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts. For this compound:
-
Acidic Hydrolysis : Cleavage of both amide bonds would produce 5-nitro-2-methylbenzoic acid and N,N-diethylaminoethylamine (diethylaminoethylamine).
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Basic Hydrolysis : Forms 5-nitro-2-methylbenzoate salt and N,N-diethylaminoethylamine .
Key Conditions :
| Reaction Type | Reagents | Products |
|---|---|---|
| Acidic | HCl/H₂O | Carboxylic acid + amine |
| Basic | NaOH | Carboxylate salt + amine |
Related mechanisms observed in similar ethanediamides .
Acylation
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Mixed Anhydride Formation : Reaction with acyl chlorides (e.g., acetyl chloride) could form mixed anhydrides, though steric hindrance may reduce efficiency.
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Quaternization of Diethylamino Group : Alkylation agents (e.g., methyl iodide) could convert the diethylamino group to a quaternary ammonium salt.
Example Reaction :
Inferred from reactivity of diethylamino groups in similar compounds.
Reduction of Nitro Group
The nitrophenyl substituent can be reduced to an amine:
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Catalytic Hydrogenation : Reduces the nitro group to an amine, yielding N'-(2-methyl-5-aminophenyl)ethanediamide .
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Chemical Reduction : Agents like Sn/HCl or Fe/HCl may achieve similar outcomes.
Key Products :
| Reduction Method | Product |
|---|---|
| H₂/Pd-C | Amine derivative |
| Sn/HCl | Amine derivative |
Reduction mechanisms are standard for nitroaromatics .
Amidation
The compound’s ethanediamide core may participate in amidation reactions, though both amide bonds are already substituted. Potential routes:
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Cross-Linking : Reaction with bifunctional agents (e.g., carbodiimides) could form intermolecular amide bonds.
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Transamidation : Exchange of substituents via nucleophilic displacement, though hindered by steric effects.
Analogous reactivity observed in ethanediamides with reactive side chains .
Stability and Degradation
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Thermal Stability : Amides generally decompose at high temperatures, potentially releasing amines or carboxylic acids.
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Chemical Resistance : The nitro group increases aromatic stability but may reduce susceptibility to electrophilic substitution.
Degradation studies would require experimental data; structural analogs suggest moderate stability under standard conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions are highlighted below through comparisons with related acetamide/ethanediamide derivatives.
Table 1: Structural and Functional Comparison
Key Findings:
Backbone Complexity: The target compound’s ethanediamide backbone allows for dual functionalization, distinguishing it from monoacetamide analogs like alachlor or N-[2-(ethylmethylamino)-5-nitrophenyl]acetamide. This may enhance hydrogen-bonding capacity or metal-chelating properties .
Substituent Effects: The diethylaminoethyl group increases hydrophilicity and basicity compared to alachlor’s methoxymethyl or the ethylmethylamino group in ’s compound. This could improve solubility in acidic environments, relevant for drug formulation .
Applications :
- Alachlor and related chloroacetamides are widely used as herbicides due to their electrophilic chloro group, which reacts with plant enzymes . The absence of a chloro group in the target compound suggests divergent applications, possibly in pharmaceuticals (e.g., kinase inhibitors or receptor modulators) .
- ’s compound, with a simpler acetamide structure, may serve as a synthetic intermediate, whereas the target’s ethanediamide structure could enable more complex biological interactions .
Research Implications and Limitations
- Synthetic Challenges: The diethylaminoethyl and nitroaryl groups may complicate synthesis due to steric hindrance or nitro group sensitivity to reduction. Patent literature () suggests specialized intermediates or protective strategies might be required .
- Biological Activity : While nitro groups are common in antimicrobial agents, their presence here—combined with the tertiary amine—could suggest antitumor or CNS-targeting activity, though experimental validation is needed.
- Data Gaps : Direct pharmacological or agrochemical data for the target compound is absent in the provided evidence. Further studies on solubility, stability, and receptor binding are critical.
Q & A
Q. How can researchers design comparative studies against structurally analogous compounds (e.g., Metoclopramide derivatives)?
- Methodological Answer : Construct a SAR (structure-activity relationship) library with variations in the nitro position, alkyl chain length, or amide substituents. Use high-throughput screening (HTS) to rank potency and selectivity. For example, compare pharmacokinetic profiles (CYP450 metabolism) via LC-MS/MS in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
